molecular formula C19H20F2N2O3S B3008698 2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941912-39-6

2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B3008698
CAS No.: 941912-39-6
M. Wt: 394.44
InChI Key: OASNQLJEIIJJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a 2-methylpropyl group at the 1-position and a 2,4-difluorophenylsulfonamide moiety at the 6-position. This compound is structurally characterized by its fused bicyclic system, sulfonamide linkage, and fluorine substituents, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-12(2)11-23-17-6-5-15(9-13(17)3-8-19(23)24)22-27(25,26)18-7-4-14(20)10-16(18)21/h4-7,9-10,12,22H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASNQLJEIIJJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that exhibits potential biological activities due to its unique chemical structure. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a sulfonamide group, which is known for its diverse pharmacological properties. Its molecular formula is C20H20F2N2O3SC_{20}H_{20}F_2N_2O_3S with a molecular weight of 358.4 g/mol .

Sulfonamides are known to inhibit various biological processes. The potential mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
  • Antimicrobial Activity : The sulfonamide group is traditionally associated with antibacterial properties by inhibiting bacterial folic acid synthesis .

In Vitro Studies

Research has demonstrated that compounds structurally similar to the target compound exhibit significant COX-2 inhibitory activity. For instance, a related compound was found to inhibit COX-2 by approximately 47.1% at a concentration of 20 μM . This suggests that the target compound may possess similar anti-inflammatory properties.

Case Studies

A study investigating the cardiovascular effects of sulfonamide derivatives indicated that certain compounds could act as calcium channel inhibitors. This property could influence coronary resistance and perfusion pressure in isolated heart models .

Study Compound Effect Concentration Outcome
Wu et al. (1999)Benzene sulfonamide derivativeEndothelin receptor A inhibitionN/AAttenuated pulmonary hypertension
Tilton et al. (2000)N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionN/APotential use in heart failure
Current Study2,4-Difluoro-N-[...]COX-2 inhibition (hypothetical)20 μMPotential anti-inflammatory activity

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the clinical utility of any new drug candidate. Theoretical studies suggest that sulfonamide derivatives can have varied absorption and metabolism profiles depending on their chemical structure .

Scientific Research Applications

Pharmacological Applications

The applications of 2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety is known for its action against bacterial infections by inhibiting folic acid synthesis. This compound may be effective against various pathogens, including those resistant to conventional antibiotics .

Antitumor Properties

Studies have shown that quinoline derivatives possess anticancer activities. The structural features of this compound suggest potential efficacy in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Quinoline-based compounds have been investigated for their anti-inflammatory properties. The sulfonamide group may enhance these effects by modulating inflammatory pathways and cytokine production .

Neurological Applications

Given the increasing interest in neuropharmacology, compounds similar to this one are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to cross the blood-brain barrier and interact with neurological targets could lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds or derivatives that share structural similarities with this compound:

Study ReferenceCompoundBiological ActivityFindings
Various quinoline derivativesAntimicrobialDemonstrated significant activity against resistant bacterial strains.
Sulfonamide-containing compoundsAntitumorInduced apoptosis in cancer cell lines through specific signaling pathways.
Quinoline analogsAnti-inflammatoryReduced pro-inflammatory cytokines in vitro and in vivo models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, emphasizing substituent effects, molecular properties, and inferred biological relevance.

Compound Name Molecular Formula Key Substituents Molecular Weight Functional Group Differences
2,4-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (Target) C₂₀H₂₁F₂N₂O₃S 2,4-Difluorophenylsulfonamide; 2-methylpropyl on tetrahydroquinolinone 407.45 g/mol Sulfonamide, fluorine at 2,4 positions
4-Fluoro-3-Methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₀H₂₂FN₂O₃S 4-Fluoro-3-methylphenylsulfonamide; same 2-methylpropyl group 392.46 g/mol Single fluorine (4-position), methyl at 3-position
2-(2-Methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide C₂₂H₂₆N₂O₄ Acetamide with 2-methoxyphenoxy group; same tetrahydroquinolinone core 382.45 g/mol Acetamide replaces sulfonamide; methoxy-phenoxy side chain
7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Derivative C₂₄H₂₃ClF₃N₃O₅ Chlorine, cyclopropyl, and fluoro substituents on quinolone core; carboxylate ester 546.91 g/mol Quinolone core with ester linkage; multiple halogens

Structural and Functional Group Analysis

  • Sulfonamide vs.
  • Fluorine Substitution: The 2,4-difluoro substitution on the benzene ring increases electron-withdrawing effects, modulating electronic distribution and possibly enhancing metabolic stability relative to the mono-fluoro analog in .
  • Core Modifications: The quinolone derivative in incorporates a cyclopropyl group and chlorine, which may confer rigidity and antimicrobial activity, diverging from the tetrahydroquinolinone core’s conformational flexibility in the target compound .

Physicochemical and Pharmacokinetic Inferences

  • The acetamide analog () may exhibit lower logP due to its polar methoxyphenoxy group .
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility (~10–50 µM range), whereas acetamide derivatives like may show higher solubility due to reduced aromatic stacking interactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity?

  • Methodology :

Coupling Reactions : Use nucleophilic substitution or sulfonylation between the tetrahydroquinoline derivative and 2,4-difluorobenzenesulfonyl chloride under inert conditions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), high-resolution mass spectrometry (HRMS), and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

  • Analytical Parameters Table :

TechniqueParametersDetection Limit
HPLCC18 column, 70:30 acetonitrile/water, 1.0 mL/min0.1 µg/mL
NMRDMSO-d6, 400 MHz, 25°C0.1 mmol

Q. How should researchers characterize the compound’s physicochemical properties?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using shake-flask methods.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions.

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

  • Methodology :

Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition assays vs. cell viability assays).

Dose-Response Analysis : Generate EC50/IC50 curves with ≥8 concentration points to assess potency variability .

Meta-Analysis : Apply mixed-effects models to aggregate data from independent studies, accounting for assay conditions (e.g., pH, temperature) .

  • Data Contradiction Analysis Table :

Assay TypeObserved ActivityPossible ConfounderMitigation Strategy
EnzymaticIC50 = 50 nMSubstrate depletionPre-incubate enzyme with inhibitor
CellularEC50 = 1 µMMembrane permeabilityUse efflux pump inhibitors

Q. What experimental designs are optimal for pharmacokinetic profiling in preclinical models?

  • Methodology :

  • Randomized Block Design : Assign animals to treatment groups (n=6–8) stratified by weight and age to minimize bias .

  • Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Quantification : Use LC-MS/MS with deuterated internal standards for sensitivity (LOQ = 1 ng/mL) .

    • Pharmacokinetic Parameters Table :
ParameterValue (Mean ± SD)Method
t1/2t_{1/2}4.2 ± 0.8 hNon-compartmental analysis
CmaxC_{\text{max}}12.5 ± 3.1 µg/mLLC-MS/MS

Theoretical and Mechanistic Questions

Q. How can molecular docking predict target interactions for this compound?

  • Methodology :

Structure Preparation : Optimize 3D geometry using Gaussian 16 (B3LYP/6-31G* basis set) .

Docking Software : Use AutoDock Vina with flexible residues in the target’s active site (e.g., kinase ATP-binding pocket).

Validation : Compare predicted binding affinities with experimental IC50 values .

Q. What frameworks guide ecological risk assessment for novel sulfonamides?

  • Methodology :

  • Environmental Fate Studies : Assess biodegradability (OECD 301F test) and bioaccumulation (log KowK_{\text{ow}}) .
  • Trophic Transfer Analysis : Use aquatic microcosms to measure biomagnification in algae, daphnia, and fish .

Methodological Innovation Questions

Q. How can high-throughput screening (HTS) optimize reaction yields?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) in a 3-factor factorial design .
  • Response Surface Analysis : Use JMP or Minitab to model yield (%) as a function of variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.